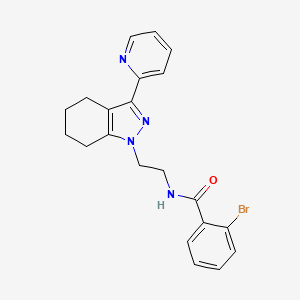

![molecular formula C27H38O6 B2687119 (3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione CAS No. 1028449-53-7](/img/structure/B2687119.png)

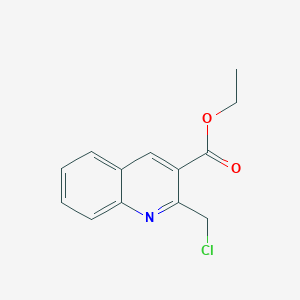

(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione is a useful research compound. Its molecular formula is C27H38O6 and its molecular weight is 458.595. The purity is usually 95%.

BenchChem offers high-quality (3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Inhibitors of Androgen Biosynthesis

The compound, falling under the category of androsterone derivatives, has been studied for its potential to inhibit androgen biosynthesis. The structure includes a typical steroid shape with variations in the extra E ring, suggesting its role in biological activities related to androgen regulation. This application is vital for understanding and potentially treating conditions associated with androgen levels (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Synthesis of Carcinogenic Analogs

Research has been conducted on the optimization of the synthesis of potentially carcinogenic cyclopenta[a]phenanthrenes, including the creation of various analogs such as the 11-trifluoro, 11-cyano, and 11-amino derivatives. These studies are crucial for understanding the chemical properties and carcinogenic potentials of these compounds, aiding in the development of new cancer research methodologies (Coombs, 1999).

Cardiac Aglycone Source

Another significant application of a related compound was discovered in the root bark of Periploca sepium Bunge, a traditional Chinese medicine. This finding highlights the compound's relevance in traditional medicine and its potential pharmacological benefits, particularly in cardiac health (Zhang, Bao, Wu, Yu, & Li, 2012).

Anti-Carcinogenic Properties

The synthesis and structural analysis of cyclopenta[a]phenanthrenes have been pivotal in studying their carcinogenicity. These compounds, closely related to steroids, show varying degrees of activity as skin carcinogens in mice, providing a basis for understanding how structural differences influence carcinogenic potential. This research aids in the development of strategies for cancer prevention and treatment (Coombs, Bhatt, & Croft, 1973).

Novel Synthesis Approaches

Efforts have been made to develop novel synthetic approaches for derivatives of cyclopenta[a]phenanthrenes, enhancing the efficiency and application range of these compounds in scientific research. These methods enable the exploration of new chemical spaces for pharmacological and material science applications (Sayahi, Saghanezhad, & Mahdavi, 2017).

Antimicrobial and Antitumor Activities

The synthesis and biological evaluation of triorganotin(IV) derivatives have revealed significant antimicrobial and antitumor activities. These studies are crucial for the development of new therapeutic agents, highlighting the potential of cyclopenta[a]phenanthrenes and their derivatives in combating various diseases (Shaheen, Ali, Rosario, & Shah, 2014).

特性

CAS番号 |

1028449-53-7 |

|---|---|

製品名 |

(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |

分子式 |

C27H38O6 |

分子量 |

458.595 |

IUPAC名 |

(3R,7R,10R,13S,14S,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |

InChI |

InChI=1S/C27H38O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-18,28,30H,7-13H2,1-6H3/t14-,16?,17-,18-,24-,25+,26+,27-/m1/s1 |

InChIキー |

FXUVJKGSDBTXTJ-KNHCKQJNSA-N |

SMILES |

CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)C)O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2687037.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2687041.png)

![N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/no-structure.png)

![7-methoxy-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((p-tolylamino)methyl)quinolin-2(1H)-one](/img/structure/B2687044.png)

![(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2687046.png)

![3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2687047.png)

![3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2687050.png)

![4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687055.png)